molecular formula C10H13N B1217402 1,2,3,4-Tetrahydro-2-naphthylamine CAS No. 2954-50-9

1,2,3,4-Tetrahydro-2-naphthylamine

Cat. No. B1217402
CAS RN: 2954-50-9
M. Wt: 147.22 g/mol
InChI Key: LCGFVWKNXLRFIF-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydro-2-naphthylamine, also known as ®-(-)-1,2,3,4-Tetrahydro-1-naphthylamine or ®-1,2,3,4-Tetrahydro-1-naphthylamine, is a chemical compound with the molecular formula C10H13N . It is also referred to as ®-(-)-1-AminoTetralin, ®-(-)-1-Aminotetraline .


Synthesis Analysis

The synthesis of 1,2,3,4-Tetrahydro-2-naphthylamine has been documented in various studies . It has been used as a reagent for the iodocyclization of 4-aryl-4-pentenoic acids .


Molecular Structure Analysis

The molecular structure of 1,2,3,4-Tetrahydro-2-naphthylamine can be represented by the SMILES string N[C@@H]1CCCc2ccccc12 . The compound has a molecular weight of 147.22 .


Physical And Chemical Properties Analysis

1,2,3,4-Tetrahydro-2-naphthylamine has a melting point of 149-151 °C, a boiling point of 257.35°C (rough estimate), and a density of 1.0048 (rough estimate) . It is soluble in chloroform when sonicated, and slightly soluble in DMSO and methanol .

Scientific Research Applications

Application 1: Iodocyclization of 4-aryl-4-pentenoic acids

  • Summary of the Application: ®-1,2,3,4-Tetrahydro-1-naphthylamine is used as an efficient reagent for iodocyclization of 4-aryl-4-pentenoic acids . This reaction is a type of cyclization where an iodine atom is introduced into the molecule, leading to the formation of a cyclic structure.
  • Results or Outcomes: The source does not provide specific results or outcomes for this application, including any quantitative data or statistical analyses .

Application 2: Preparation of new chiral phosphine-aminophosphine ligands

  • Summary of the Application: 1,2,3,4-Tetrahydro-1-naphthylamine has been used in the preparation of new chiral phosphine-aminophosphine ligands . These ligands are used in various chemical reactions as catalysts or as stabilizing agents.
  • Results or Outcomes: The source does not provide specific results or outcomes for this application, including any quantitative data or statistical analyses .

Application 3: Preparation of N-heteroaryl-tetrahydrocarbazolamines

  • Summary of the Application: 1,2,3,4-Tetrahydronaphthalen-2-amine is a useful reagent for the preparation of N-heteroaryl-tetrahydrocarbazolamines . These compounds are known to be AHR inhibitors, which are substances that can prevent or slow down the activity of aryl hydrocarbon receptors in the body .
  • Methods of Application: The specific experimental procedures and technical details for this application are not provided in the source .
  • Results or Outcomes: The source does not provide specific results or outcomes for this application, including any quantitative data or statistical analyses .

Application 4: Real-time Chiral Discrimination of Enantiomers

  • Summary of the Application: A chiral amine derivative, (S)-1,2,3,4-Tetrahydro-1-naphthalenamine can be used in studies of real-time chiral discrimination of enantiomers . This involves the differentiation between two enantiomers, which are molecules that are mirror images of each other .
  • Methods of Application: The specific experimental procedures and technical details for this application are not provided in the source .
  • Results or Outcomes: The source does not provide specific results or outcomes for this application, including any quantitative data or statistical analyses .

Application 5: Synthesis of 2-oxo-1,2,3,4-tetrahydropyrimidines

  • Summary of the Application: Tetrahydro- and decahydro-1,5-naphthyridines can be easily oxidized to the aromatic 1,5-naphthyridines. The oxidation of 1,2,3,4-tetrahydro-1,5-naphthyridines may afford 1,5-naphthyridines at high temperatures .
  • Methods of Application: The specific experimental procedures and technical details for this application are not provided in the source .
  • Results or Outcomes: The source does not provide specific results or outcomes for this application, including any quantitative data or statistical analyses .

Application 6: Synthesis of (2S)-7-Methoxy-1,2,3,4-tetrahydro-2-naphthylamine

  • Summary of the Application: (2S)-7-Methoxy-1,2,3,4-tetrahydro-2-naphthylamine [(2S)-2-amino-7-methoxytetraline; (S)-AMT] is a very important intermediate for the synthesis of new b2- and b2/b3-adrenoceptor agonists .
  • Methods of Application: The specific experimental procedures and technical details for this application are not provided in the source .
  • Results or Outcomes: The source does not provide specific results or outcomes for this application, including any quantitative data or statistical analyses .

Safety And Hazards

1,2,3,4-Tetrahydro-2-naphthylamine may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

1,2,3,4-tetrahydronaphthalen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-4,10H,5-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCGFVWKNXLRFIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2CC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10903058
Record name 2-Aminotetralin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10903058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4-Tetrahydro-2-naphthylamine

CAS RN

2954-50-9, 21880-87-5
Record name 2-Aminotetralin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2954-50-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Aminotetralin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10903058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4-tetrahydro-2-naphthylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.067
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name (S)-1,2,3,4-Tetrahydro-2-naphthylamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Aminotetralin, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LGX8T83G7X
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Synthesis routes and methods I

Procedure details

Name
OC(CNC1CCc2ccccc2C1)COc1cccc2c1CC=C2
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
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Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Following the procedure of Example 27, but starting from 5-(2,3-epoxypropoxy)-1-oxotetralin (20.2 g), prepared as described in BE 739,195, and 2-aminotetralin (14.81 g) in absolute ethanol (130 ml), N-(1,2,3,4-tetrahydronaphth-2-yl)-2-hydroxy-3-(1-oxo-1,2,3,4-tetrahydronaphth-5-yloxy)propanamine hydrochloride is obtained ((iA), R=H, E and G, taken together form a group --CH2 --CH2 --CH2 --CO--, and the chain is attached to position 2 of the tetralin moiety).
Name
N-(1,2,3,4-tetrahydronaphth-2-yl)-2-hydroxy-3-(1-oxo-1,2,3,4-tetrahydronaphth-5-yloxy)propanamine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
20.2 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Following the procedure described in Example 27, but starting from 4-(2,3-epoxypropoxy)-2-oxoindoline (20.5 g) and 2-aminotetralin (14.81 g) in ethanol (150 ml), N-(1,2,3,4-tetrahydronaphth-2-yl)-2-hydroxy-3-(2-oxo-2,3-dihydroindol-4-yloxy)propanamine hydrochloride is obtained, ((i): R=H, Ar=radical 18 wherein Z is H, and the chain is attached to position 2 of the tetralin moiety).
Quantity
150 mL
Type
reactant
Reaction Step One
Name
N-(1,2,3,4-tetrahydronaphth-2-yl)-2-hydroxy-3-(2-oxo-2,3-dihydroindol-4-yloxy)propanamine hydrochloride
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
4-(2,3-epoxypropoxy)-2-oxoindoline
Quantity
20.5 g
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Following the procedure of Example 27, but starting from 6-(2,3-epoxypropoxy)-1-hydroxyxanthen-9-one (2.84 g), prepared as described in U.S. Pat. No. 3,912,733, and 2-aminotetralin (1.49 g) in absolute ethanol (40 ml), N-(1,2,3,4-tetrahydronaphth-2-yl)-2-hydroxy-3-(1-hydroxy-9-oxoxanth-6-yloxy)propanamine hydrochloride is obtained ((i): R=H, Ar=radical 1, wherein Z is H, and the chain is attached to position 2 of the tetralin moiety).
[Compound]
Name
( i )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N-(1,2,3,4-tetrahydronaphth-2-yl)-2-hydroxy-3-(1-hydroxy-9-oxoxanth-6-yloxy)propanamine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
6-(2,3-epoxypropoxy)-1-hydroxyxanthen-9-one
Quantity
2.84 g
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

Following the procedure of Example 27, but starting from 7-(2,3-epoxypropoxy)indene (18.8 g), obtained from 7-hydroxyindene and epichlorohydrin by the method described in DE 1,955,229, and 2-aminotetralin (14.85 g) in absolute ethanol (120 ml), N-(1,2,3,4-tetrahydronaphth-2-yl)-2-hydroxy-3-inden-7-yloxypropanamine hydrochloride is obtained ((i): R=H, Ar=radical 43, and the chain is attached to position 2 of the tetralin moiety).
[Compound]
Name
( i )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N-(1,2,3,4-tetrahydronaphth-2-yl)-2-hydroxy-3-inden-7-yloxypropanamine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4-Tetrahydro-2-naphthylamine
Reactant of Route 2
Reactant of Route 2
1,2,3,4-Tetrahydro-2-naphthylamine
Reactant of Route 3
1,2,3,4-Tetrahydro-2-naphthylamine
Reactant of Route 4
1,2,3,4-Tetrahydro-2-naphthylamine
Reactant of Route 5
1,2,3,4-Tetrahydro-2-naphthylamine
Reactant of Route 6
1,2,3,4-Tetrahydro-2-naphthylamine

Citations

For This Compound
72
Citations
M Kanao, T Hashizume, Y Ichikawa… - Journal of Medicinal …, 1982 - ACS Publications
R1 R2 B R4 R1 R2 A 22 H Et(CH2) 4 Et 31 H Et(CH2) 6 23 6-MeO Et C (Me) 2 Et 32 6-MeO Et CH2C (Me) 2CH 24 6-MeO Et(CH2) 2 Me 33 6-MeO Et(CH2) 4 25 6-MeO zz-Pr(CH2) 2 …
Number of citations: 26 pubs.acs.org
K MITSUHASHI, JUN ADACHI, N SHIMIZU… - Chemical and …, 1972 - jstage.jst.go.jp
1322 Vol. 20 (1972) reaction in polyphosphoric acid. However, this reaction was unsuccessful and gave only resinous material. The carboxylic acid (V Illa) was next submitted to a …
Number of citations: 1 www.jstage.jst.go.jp
K NOMURA, JUN ADACHI, M HANAI… - Chemical and …, 1974 - jstage.jst.go.jp
Amino substituted 1, 2, 3, 4-tetrahydronaphthalene and 5, 6, 7, 8-tetrahydroquinoline derivatives (1, 2, 3, 4-tetrahydro-6-methoxy-N-methyl-2-phenyl-2-naphthylamine, 1, 2, 3, 4-…
Number of citations: 13 www.jstage.jst.go.jp
T Yanagi, K Kikuchi, H Takeuchi, T Ishikawa… - Chemical and …, 2001 - jstage.jst.go.jp
We describe the practical synthetic route for (2S)-7-methoxy-1, 2, 3, 4-tetrahydro-2-naphthylamine [(2S)-2-amino-7-methoxytetraline;(S)-AMT].(2R)-2-(3-Methoxybenzyl) succinic acid [(R…
Number of citations: 10 www.jstage.jst.go.jp
JN Pennefather - Journal of Pharmacy and Pharmacology, 1968 - Wiley Online Library
Some effects of 1, 2, 3, 4‐tetrahydro‐2‐naphthylamine (β‐tetra, β‐tetrahydronaphthylamine, 2‐aminotetralin) and four of its secondary N‐alkyl derivatives on blood pressure in the cat …
Number of citations: 3 onlinelibrary.wiley.com
三橋監物, 安立準, 清水昇, 野村敬一… - Chemical and …, 1972 - jlc.jst.go.jp
1322 Vol. 20 (1972) reaction in polyphosphoric acid. However, this reaction was unsuccessful and gave only resinous material. The carboxylic acid (V Illa) was next submitted to a …
Number of citations: 2 jlc.jst.go.jp
AG Davies, EE Edwin, J Kenyon - Journal of the Chemical Society …, 1956 - pubs.rsc.org
… Pope and Harvey,l reiterated by Cloetta and WaserJ3 that 1 : 2 : 3 : 4-tetrahydro-2naphthylamine is extensively racemised during its liberation from its salts and during reaction at the …
Number of citations: 0 pubs.rsc.org
D BOVET, F BOVET-NITTI, L SOLLERO, MB GB - Experientia, 1951 - europepmc.org
Une partie des résultats rapportés dans cette note ont été présentés à la Réunion de la Skandinav. Pharmacol. Society à l'occasion du XVIIIe Congrès international de Physiologie (…
Number of citations: 1 europepmc.org
EM Kandeel, AR Martin - Journal of Medicinal Chemistry, 1973 - ACS Publications
Tissue Distribution Studies. Radioiodinated steroids were given by intraperitoneal injection to immature male Sprague-Dawley albino rats weighing175-200 g. The dose administered …
Number of citations: 11 pubs.acs.org
HE ZAUGG, M FREIFELDER… - The Journal of Organic …, 1950 - ACS Publications
Further anomalous behavior in this series was encountered when attempts were made to hydrogenate (in acid solution) the oxime of 1-phenyl-2-tetralone (II) to the corresponding 1-…
Number of citations: 14 pubs.acs.org

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